molecular formula C12H2F6O2 B1365488 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin

Cat. No.: B1365488
M. Wt: 292.13 g/mol
InChI Key: FOADTOVERZWUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin is a fluorinated organic compound with the molecular formula C12H2F6O2 and a molecular weight of 292.1335 . This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. The structure of this compound includes a dibenzodioxin core, making it a member of the dibenzodioxin family.

Preparation Methods

The synthesis of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin typically involves the fluorination of a dibenzodioxin precursor. One common method includes the reaction of dibenzodioxin with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with electron-rich sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Properties

Molecular Formula

C12H2F6O2

Molecular Weight

292.13 g/mol

IUPAC Name

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin

InChI

InChI=1S/C12H2F6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H

InChI Key

FOADTOVERZWUIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1F)F)OC3=C(O2)C(=C(C=C3F)F)F)F

Origin of Product

United States

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